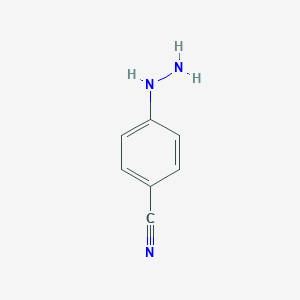

4-Hydrazinylbenzonitrile

Overview

Description

Synthesis Analysis

The synthesis of hydrazine derivatives can involve novel protocols, as seen in the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from its chlorinated precursor . This suggests that similar methods could potentially be applied to synthesize 4-Hydrazinylbenzonitrile, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the structure of hydrazine derivatives . The molecular structure often features hydrogen bonds, which can be N-H...N or N-H...O types, contributing to the stability of the compound . These structural features are crucial for understanding the reactivity and potential applications of 4-Hydrazinylbenzonitrile.

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the hydrazine moiety. The papers do not directly discuss the reactions of 4-Hydrazinylbenzonitrile, but they do mention the lack of fluorescence emission in a structurally similar compound , which could imply that 4-Hydrazinylbenzonitrile might also exhibit unique photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonds can affect the solubility and stability of the compounds . Spectroscopic techniques like FT-IR, FT-R, and NMR are used to study these properties . Additionally, UV-vis absorption and fluorescence spectroscopy can provide information on the electronic properties, which are affected by factors such as solvent, temperature, and pH .

Scientific Research Applications

Synthesis Applications

4-Hydrazinylbenzonitrile has been utilized in various synthesis processes. For instance, it has been used in the synthesis of 2-Thio[1,2,4]triazolo[1,5-c]quinazoline and its derivatives, highlighting its role in the formation of complex organic compounds through recyclization reactions (Karpenko et al., 2006). Additionally, it has been involved in the preparation of thiomorpholine derivatives, demonstrating its versatility in chemical synthesis (Kardile & Kalyane, 2010).

Molecular Structure Studies

The compound has been a subject in molecular structure studies. For example, research on the structure of 3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile has provided insights into the structural dynamics of molecules involving hydrazinyl groups (Çolak et al., 2010).

Inorganic Chemistry and Material Science

4-Hydrazinylbenzonitrile has applications in inorganic chemistry and material science. A study described the use of a derivative of 4-hydrazinylbenzonitrile as a selective probe for palladium in human breast cancer cell imaging (Ghosh et al., 2015). This illustrates its potential in developing novel materials for specific applications in biomedical imaging.

Drug Design and Antimicrobial Activity

In the realm of drug design and antimicrobial activity, 4-hydrazinylbenzonitrile derivatives have been synthesized and evaluated for their properties. This includes studying their antimicrobial activity and binding activity to the active site of DNA Gyrase Protein, suggesting their potential in developing new antimicrobial drugs (Rosy et al., 2015).

Safety and Hazards

4-Hydrazinylbenzonitrile is classified as a dangerous substance . The hazard statements include H301-H319 . The precautionary statements include P301+P310-P305+P351+P338 . In case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing . If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water .

properties

IUPAC Name |

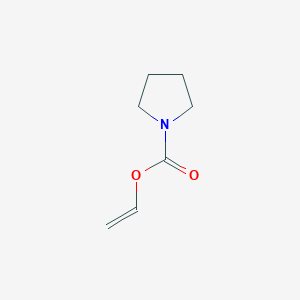

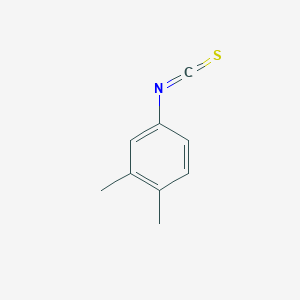

4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-1-3-7(10-9)4-2-6/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUUSHCOMPROCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

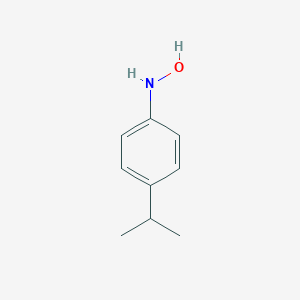

C1=CC(=CC=C1C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342685 | |

| Record name | 4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinylbenzonitrile | |

CAS RN |

17672-27-4 | |

| Record name | 4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)